molecular formula C9H7BrFIO2 B12853683 Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate

Cat. No.: B12853683
M. Wt: 372.96 g/mol
InChI Key: VQZKTSIBEMORRJ-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is an organic compound with the molecular formula C9H7BrFIO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-Bromo-5-fluoro-4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-5-fluoro-4-iodobenzoate involves its interaction with molecular targets and pathways. The presence of multiple halogens on the benzene ring can influence its reactivity and binding affinity to various biological targets. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Bromo-4-iodobenzoate
  • Ethyl 3-Fluoro-4-iodobenzoate
  • Ethyl 3-Bromo-5-iodobenzoate

Uniqueness

Ethyl 3-Bromo-5-fluoro-4-iodobenzoate is unique due to the presence of three different halogens on the benzene ring. This unique combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-4-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

InChI Key

VQZKTSIBEMORRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)F

Origin of Product

United States

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